![molecular formula C15H17NO3 B2869384 N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide CAS No. 2411304-62-4](/img/structure/B2869384.png)
N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide is a chemical compound that belongs to the class of but-2-yne-1,4-diamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. These inhibitory effects contribute to the compound's anti-cancer, neuroprotective, and cardioprotective properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells, protects brain cells from oxidative stress and inflammation, and protects heart cells from ischemia-reperfusion injury. It also modulates the expression of various genes involved in cell growth and survival. These effects make it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide in lab experiments is its well-defined chemical structure. This makes it easier to study its mechanism of action and its effects on various biological systems. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in experiments.
Future Directions
There are several future directions for the research on N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide. Some of these include:
1. Development of New Cancer Therapies: Further research is needed to determine the efficacy of this compound as a cancer therapy. More studies are needed to determine its effects on different types of cancer cells and to optimize its dosing and administration.
2. Treatment of Neurological Disorders: Further research is needed to determine the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. More studies are needed to determine its effects on brain cells and to optimize its dosing and administration.
3. Treatment of Cardiovascular Diseases: Further research is needed to determine the potential of this compound as a treatment for cardiovascular diseases such as myocardial infarction. More studies are needed to determine its effects on heart cells and to optimize its dosing and administration.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects, making it a promising candidate for further research. The compound's potential applications in cancer research, neurological disorders, and cardiovascular diseases make it an important area of research for future studies.
Synthesis Methods
The synthesis of N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide involves the reaction of cyclopropylamine with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base. The resulting product is then treated with propargyl bromide to yield the final product. The synthesis of this compound has been described in detail in various scientific publications.
Scientific Research Applications
N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: this compound has been found to exhibit anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. This makes it a potential candidate for the development of new cancer therapies.
2. Neurological Disorders: The compound has also been found to exhibit neuroprotective effects. It protects the brain cells from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: this compound has been found to exhibit cardioprotective effects. It protects the heart cells from damage caused by ischemia-reperfusion injury. This makes it a potential candidate for the treatment of cardiovascular diseases such as myocardial infarction.
properties
IUPAC Name |
N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-4-15(18)16(12-6-7-12)10-11-5-8-13(17)14(9-11)19-2/h5,8-9,12,17H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOJPYVXGCFDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=C(C=C1)O)OC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

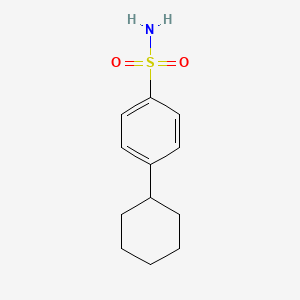


![N-(2,6-Difluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2869305.png)
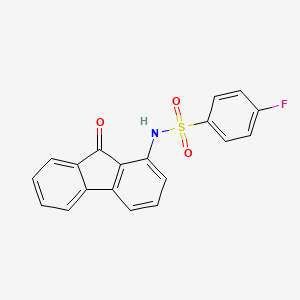
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/no-structure.png)
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2869309.png)
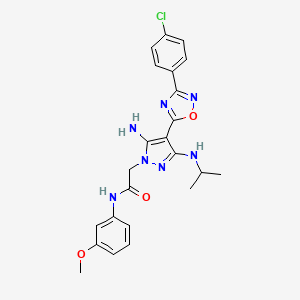
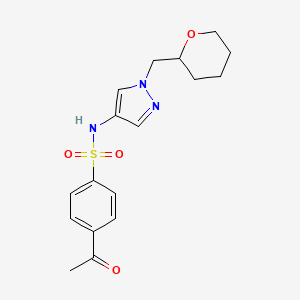

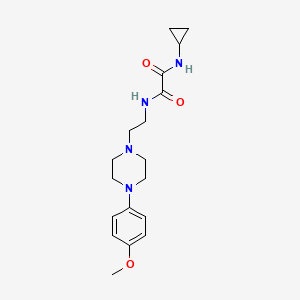
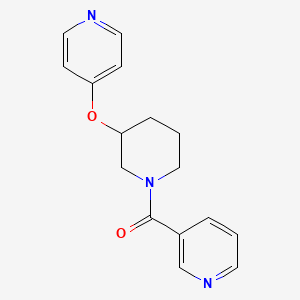
![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2869322.png)
![7-Fluoro-2-methyl-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869323.png)